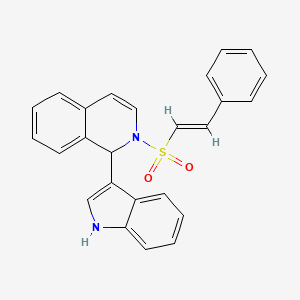
(E)-1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Indole structures easily participate in chemical reactions. Their bonding sites are analogous to pyrrole . As shown in some studies, indole is reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2 C3 -bond and the C2N sigma bond .Molecular Structure Analysis
The molecular structure of indole compounds is a heterocyclic compound which includes a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
Indole structures are known for their reactivity and versatility in chemical reactions . They can participate in a variety of reactions, including electrophilic and nucleophilic substitutions, oxidations, reductions, and rearrangements .Physical And Chemical Properties Analysis
The physical and chemical properties of indole compounds can vary widely depending on their specific structure. For example, some indole compounds are soluble in water, while others are not .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Aromatic sulfonamides, including derivatives similar to the compound , have been synthesized and evaluated for their potential as anticancer agents. These compounds have demonstrated the ability to induce oxidative stress and glutathione depletion in cancer cell lines, such as HT168 melanoma and K562 leukemia cells. Certain sulfonamides exhibited significant cytotoxic effects with low EC50 values, indicating their potential in cancer treatment (Madácsi et al., 2013).
Neuropharmacological Properties
N1-Azinylsulfonyl-1H-indole derivatives, structurally related to the compound , have been identified as potent and selective 5-HT6 receptor antagonists. These compounds have demonstrated procognitive and antidepressant-like properties in vivo, suggesting their potential in treating cognitive and mood disorders (Zajdel et al., 2016).
Organic Synthesis Advances
Research has also focused on developing novel synthetic methodologies involving compounds related to "(E)-1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline". For example, visible-light-induced multicomponent cascade cycloadditions have been employed to efficiently synthesize 3-arylsulfonylquinoline derivatives, demonstrating the versatility of these compounds in organic synthesis (Sun et al., 2018).
Development of Diagnostic and Therapeutic Agents
Compounds like "(E)-1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline" have been explored for their potential in diagnosing and treating protein misfolding diseases, such as Alzheimer's and prion diseases. Certain styrylquinoline derivatives exhibit fluorescent emission in the NIR region, interact with Aβ and prion fibrils, and inhibit Aβ self-aggregation, highlighting their dual therapeutic and diagnostic capabilities (Staderini et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The field of indole chemistry is a vibrant and rapidly evolving area of research, with new synthetic methods and applications being developed regularly . Future research will likely continue to explore the vast potential of indole compounds in various fields, including medicinal chemistry, materials science, and synthetic biology .
Eigenschaften
IUPAC Name |
1-(1H-indol-3-yl)-2-[(E)-2-phenylethenyl]sulfonyl-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2S/c28-30(29,17-15-19-8-2-1-3-9-19)27-16-14-20-10-4-5-11-21(20)25(27)23-18-26-24-13-7-6-12-22(23)24/h1-18,25-26H/b17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPRLRGFKQTUSB-BMRADRMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


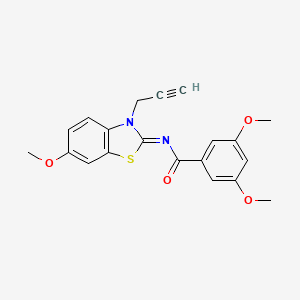
![methyl 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoate](/img/structure/B2860207.png)
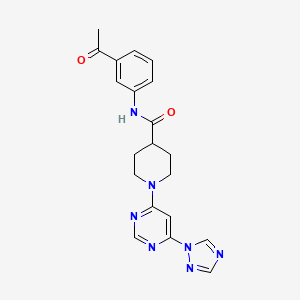
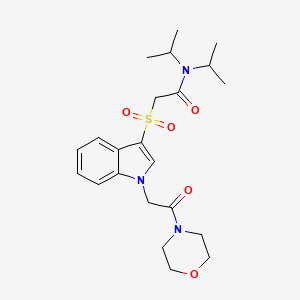
![N-(3-ethoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2860210.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1H-indol-3-yl)methanone](/img/structure/B2860211.png)
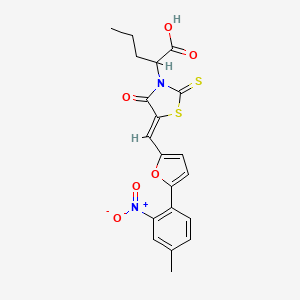
![Methyl 6-methyl-4-oxo-6H,7H-pyrazolo[3,2-C][1,4]oxazine-2-carboxylate](/img/structure/B2860219.png)
![N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2860221.png)


![2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2860224.png)
![2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2860227.png)